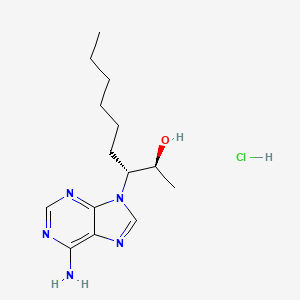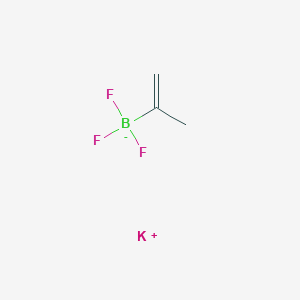![molecular formula C11H9NO2 B7881446 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one CAS No. 33793-83-8](/img/structure/B7881446.png)
3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one
Vue d'ensemble
Description
3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one is a heterocyclic compound that features a fused furan and quinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction is carried out in the presence of 1,1,3,3-tetramethylguanidine in refluxing acetonitrile under an inert atmosphere . The formation of a highly electrophilic quinoline type o-quinone methide is proposed as an intermediate in this process .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using lithium aluminium hydride to convert esters to alcohols.
Substitution: Intramolecular nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide in ethanol and cyclohexane under reflux conditions.
Reduction: Lithium aluminium hydride in tetrahydrofuran at room temperature.
Substitution: Pyridinium ylides generated in situ from pyridinium salts using 1,1,3,3-tetramethylguanidine in refluxing acetonitrile.
Major Products Formed
Oxidation: Formation of aldehydes from methyl groups adjacent to nitrogen heterocycles.
Reduction: Formation of alcohols from esters.
Substitution: Formation of 2,3-dihydrofuro[3,2-h]quinolines.
Applications De Recherche Scientifique
3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is of interest as a potential inhibitor of aldose reductase and as an antimalarial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s unique structure makes it a valuable subject for studying the interactions of heterocyclic compounds with biological systems.
Mécanisme D'action
The mechanism of action of 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential as an aldose reductase inhibitor suggests that it may interact with the enzyme’s active site, preventing the reduction of glucose to sorbitol . This inhibition can be beneficial in managing complications related to diabetes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrofuro[3,2-h]quinolines: These compounds share a similar fused ring system and have been studied for their potential as aldose reductase inhibitors and antimalarial agents.
1,3-Dihydrofuro[4,3-b]quinolin-3-ol: This compound is another derivative of quinoline with a furan ring, synthesized using selenium dioxide.
Uniqueness
3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one is unique due to its specific ring fusion pattern and the presence of a lactone moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
3,9-dihydro-2H-furo[2,3-b]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-7-3-1-2-4-9(7)12-11-8(10)5-6-14-11/h1-4H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRMFJWKJCSXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274448 | |
| Record name | 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33793-83-8 | |
| Record name | 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33793-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



carbohydrazide](/img/structure/B7881364.png)

![4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7881379.png)

![6-bromo-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7881388.png)

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B7881402.png)

![(2E,4E,6E,8E)-10-[[(3R,4R,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B7881423.png)
![[(2S)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]azanium;chloride](/img/structure/B7881430.png)



